![molecular formula C13H17NO2S B14378431 3-Oxo-N-[1-(phenylsulfanyl)propan-2-yl]butanamide CAS No. 88124-20-3](/img/structure/B14378431.png)
3-Oxo-N-[1-(phenylsulfanyl)propan-2-yl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-N-[1-(phenylsulfanyl)propan-2-yl]butanamide is a chemical compound with a complex structure that includes a phenylsulfanyl group and a butanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-N-[1-(phenylsulfanyl)propan-2-yl]butanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a butanamide derivative with a phenylsulfanyl compound in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
3-Oxo-N-[1-(phenylsulfanyl)propan-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
3-Oxo-N-[1-(phenylsulfanyl)propan-2-yl]butanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Oxo-N-[1-(phenylsulfanyl)propan-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group may play a role in binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
3-Oxo-N-phenylbutanamide: Similar in structure but lacks the phenylsulfanyl group.
Acetoacetanilide: Another related compound with different functional groups.
Uniqueness
3-Oxo-N-[1-(phenylsulfanyl)propan-2-yl]butanamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and potential biological activities compared to similar compounds .
Propiedades
Número CAS |
88124-20-3 |
|---|---|
Fórmula molecular |
C13H17NO2S |
Peso molecular |
251.35 g/mol |
Nombre IUPAC |
3-oxo-N-(1-phenylsulfanylpropan-2-yl)butanamide |
InChI |
InChI=1S/C13H17NO2S/c1-10(14-13(16)8-11(2)15)9-17-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,14,16) |
Clave InChI |
UDYVJMUJBJSGCR-UHFFFAOYSA-N |
SMILES canónico |
CC(CSC1=CC=CC=C1)NC(=O)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


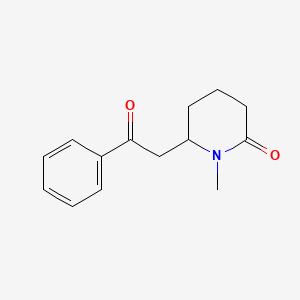

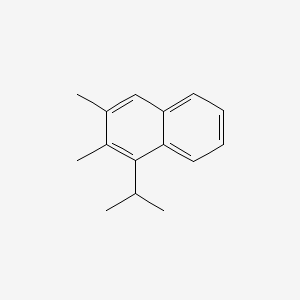
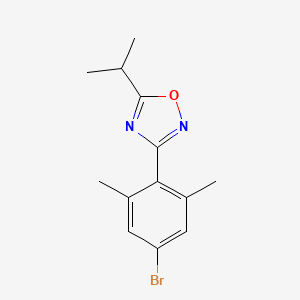
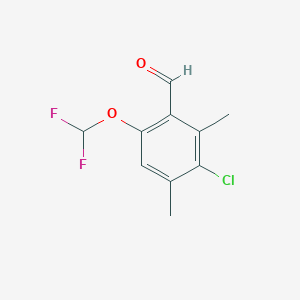

![1-[5-(3-Nitrophenoxy)pentyl]-1H-imidazole](/img/structure/B14378398.png)
![4-[Azido(diphenyl)methyl]-5-phenyl-2H-1,2,3-triazole](/img/structure/B14378400.png)
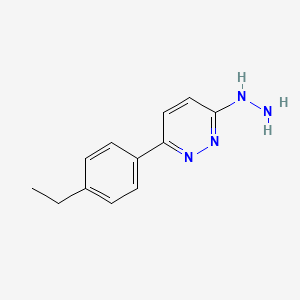
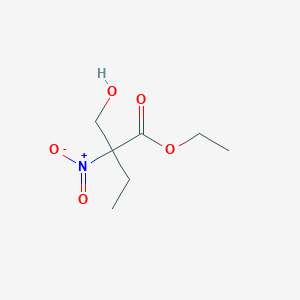


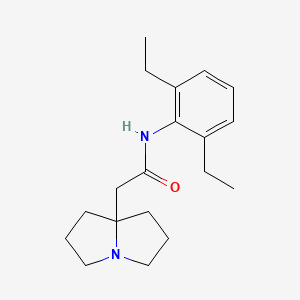
![2-[(4-Chlorophenyl)sulfanyl]-3-[(4-methylphenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14378421.png)
